molecular formula C13H19ClN2O3 B1654356 (s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hcl CAS No. 2227107-80-2

(s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hcl

Cat. No.: B1654356
CAS No.: 2227107-80-2
M. Wt: 286.75
InChI Key: IYTSIGGNQULNIF-YDALLXLXSA-N
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Description

(s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidin-2-one core with an amino group and a 3,5-dimethoxybenzyl substituent, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.

    Attachment of the 3,5-Dimethoxybenzyl Group: This step often involves the use of a benzyl halide or benzyl alcohol derivative in the presence of a suitable base or catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of antidepressants and other central nervous system (CNS) agents.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of monoamine oxidase (MAO), thereby increasing the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the central nervous system . This action can lead to antidepressant effects by prolonging the activity of these neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

  • (s)-3-Amino-1-(3,4-dimethoxybenzyl) pyrrolidin-2-one hydrochloride
  • (s)-3-Amino-1-(3,5-dimethoxyphenyl) pyrrolidin-2-one hydrochloride
  • (s)-3-Amino-1-(3,5-dimethoxybenzyl) piperidin-2-one hydrochloride

Uniqueness

(s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern on the benzyl group and the presence of the pyrrolidin-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3S)-3-amino-1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-10-5-9(6-11(7-10)18-2)8-15-4-3-12(14)13(15)16;/h5-7,12H,3-4,8,14H2,1-2H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTSIGGNQULNIF-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(C2=O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)CN2CC[C@@H](C2=O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227107-80-2
Record name 2-Pyrrolidinone, 3-amino-1-[(3,5-dimethoxyphenyl)methyl]-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227107-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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